N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and require a deep understanding of organic chemistry. Unfortunately, specific details about the synthesis of this compound are not available in the search results .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It appears to contain a benzoxazepine ring, which is a type of heterocyclic compound. This ring is substituted with various groups including a sulfonamide group, a methoxy group, and a propyl group.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the search results. These could include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing Schiff base. This compound exhibited promising properties as a photosensitizer in photodynamic therapy (PDT) due to its good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield. These features indicate its potential for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Use
Sapegin et al. (2018) explored the synthesis of [1,4]oxazepine-based primary sulfonamides, demonstrating strong inhibition against human carbonic anhydrases, enzymes relevant for therapeutic intervention in conditions like glaucoma, epilepsy, and altitude sickness. The study highlights the dual role of the primary sulfonamide functionality in enabling [1,4]oxazepine ring construction and serving as an enzyme prosthetic group for zinc-binding, which is crucial for the inhibitory action (Sapegin et al., 2018).
Anticancer Activity
Alyar et al. (2018) synthesized Schiff bases from sulfamethoxazole/sulfisoxazole and evaluated their metal complexes for antimicrobial activities and carbonic anhydrase enzyme inhibition. Notably, the Cu(II) and Pd(II) complexes exhibited significant inhibition potencies against carbonic anhydrase II and I enzymes, suggesting potential for cancer therapy due to the crucial role of these enzymes in tumorigenesis (Alyar et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-5-12-23-18-13-15(6-11-19(18)28-14-21(2,3)20(23)24)22-29(25,26)17-9-7-16(27-4)8-10-17/h6-11,13,22H,5,12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRXRWFMQSPWEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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